molecular formula C21H16ClN3O3 B2715885 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 941877-12-9

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2715885
CAS No.: 941877-12-9
M. Wt: 393.83
InChI Key: WZNLHFRDKFTISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic quinazolinone-based acetamide derivative characterized by a fused bicyclic quinazolinone core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain linked to a furan-2-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active quinazolinones, which are known for their antitumor, antimicrobial, and anti-inflammatory properties .

The compound’s synthesis typically involves coupling a quinazolinone intermediate with a furan-methyl acetamide moiety via carbodiimide-mediated amidation, as described in analogous protocols for related acetamides . Its molecular structure has been validated using techniques such as NMR, X-ray crystallography (supported by SHELX software ), and elemental analysis. Preliminary in vitro studies report moderate inhibitory activity (IC₅₀ = 11.84 ± 1.63 µM) in biochemical assays, though the exact biological target remains under investigation .

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c22-15-8-9-18-17(11-15)20(14-5-2-1-3-6-14)24-21(27)25(18)13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNLHFRDKFTISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Chlorination: Introduction of the chlorine atom at the 6-position of the quinazolinone ring using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Acylation: The acylation of the quinazolinone core with 2-furylmethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions may target the quinazolinone core or other functional groups.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution of the chlorine atom may yield a variety of substituted quinazolinone derivatives with different biological activities.

Scientific Research Applications

Molecular Structure and Properties

The molecular formula for this compound is C20H18ClN3O2C_{20}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 373.83 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities. The chloro substituent and the furan moiety are critical for enhancing the compound's pharmacological properties.

Anticancer Properties

Research has indicated that compounds with a quinazoline structure exhibit promising anticancer activities. Specifically, derivatives of quinazoline have been shown to interact with various molecular targets involved in cancer progression.

  • Mechanism of Action : The compound may exert its cytotoxic effects by inhibiting specific kinases involved in cell proliferation and survival pathways.
  • Case Studies :
    • A study demonstrated that similar quinazoline derivatives exhibited significant inhibitory effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .
    • Another investigation highlighted that modifications in the quinazoline structure could lead to enhanced activity against multidrug-resistant cancer cells, suggesting potential for overcoming resistance mechanisms .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties. The presence of the furan moiety is often associated with increased antiviral efficacy.

  • Mechanism of Action : The compound may interfere with viral replication processes or inhibit viral entry into host cells.
  • Case Studies :
    • In vitro studies have shown that related compounds demonstrated significant activity against viral strains such as influenza and hepatitis C virus .
    • The structure–activity relationship analysis indicates that specific substitutions on the quinazoline core can enhance antiviral potency, making it a candidate for further development as an antiviral agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest due to its ability to modulate inflammatory pathways.

  • Mechanism of Action : It may inhibit cyclooxygenase enzymes or other inflammatory mediators.
  • Case Studies :
    • Research has indicated that similar compounds can reduce inflammation in animal models of arthritis and other inflammatory diseases .
    • A study reported that derivatives showed a reduction in edema and inflammatory markers in carrageenan-induced paw edema models .

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound Quinazolinone 6-Cl, 4-Ph, N-(furan-2-ylmethyl)acetamide 11.84 ± 1.63 µM
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone 5-F, 3-methylisoxazole, pyridin-4-yl 5.797 µM (unspecified assay)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Arylacetamide 3,4-dichlorophenyl, thiazol-2-yl Not reported
2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide Quinoline-thioacetamide 6-Cl, 4-Ph, thioether linkage, furan-2-ylmethyl 9% inhibition (unspecified target)
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide Quinazolinone 4-Cl-3-F-phenyl, 2-dimethylamino-6-F Not reported

Key Observations

  • Substituent Effects on Activity: The target compound’s furan-methyl acetamide side chain confers moderate activity compared to pyridin-4-yl or thiazol-2-yl analogs, which exhibit higher potency (e.g., IC₅₀ = 5.797 µM for the pyridin-4-yl derivative ). This suggests that electron-rich aromatic groups (e.g., pyridine) enhance binding affinity. Replacement of the quinazolinone core with an indolinone (as in ) improves activity, likely due to increased planarity and π-stacking interactions . The thioether analog of the target compound () shows reduced efficacy (9% inhibition), indicating that the thio group may destabilize target interactions .
  • Chlorine and Fluorine Substituents: Chlorine at position 6 in the quinazolinone core (target compound) is critical for steric and electronic stabilization, as seen in related agrochemicals (e.g., metazachlor, dimethachlor) . Fluorine substitution (e.g., in ) enhances metabolic stability but may reduce solubility due to increased lipophilicity.
  • Crystallographic and Computational Insights :

    • X-ray studies of analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveal twisted conformations between aromatic rings (61.8° dihedral angle), which may influence packing and solubility .
    • SHELX software, widely used for small-molecule refinement, confirms the structural integrity of such compounds .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClN3O3C_{21}H_{16}ClN_{3}O_{3} with a molecular weight of 393.8 g/mol. The structure features a quinazolinone core with a chloro substituent and an acetamide moiety that is linked to a furan group, enhancing its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC21H16ClN3O3
Molecular Weight393.8 g/mol
CAS Number941877-12-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The quinazolinone core is recognized for its anti-inflammatory , anticancer , and antimicrobial properties.

  • Enzyme Inhibition : Quinazolinone derivatives are known to inhibit several enzymes, which can lead to reduced cell proliferation in cancerous tissues.
  • Receptor Interaction : The compound may interact with growth factor receptors, influencing signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Recent studies have demonstrated the potential of quinazolinone derivatives, including our compound of interest, in various therapeutic contexts:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar quinazolinone derivatives on human cancer cell lines (MCF7 and A549). Compounds showed significant inhibitory effects on cell viability, suggesting potential as anticancer agents .
    • Another investigation highlighted that quinazoline derivatives exhibited selective inhibition against epidermal growth factor receptor (EGFR), with IC50 values in the nanomolar range .
  • Antimicrobial Properties :
    • Research has indicated that certain quinazolinone derivatives possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects :
    • Compounds derived from the quinazolinone family have shown promise in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
6-ChloroquinazolinoneQuinazoline coreAntitumor activity
N-(3-Methoxyphenyl)acetamideSimilar acetamide structureAntibacterial properties
N-(2-(Trifluoromethyl)phenyl)acetamideEnhanced lipophilicityPotential anti-inflammatory effects

The unique combination of structural features in our target compound enhances both its biological activity and pharmacokinetic properties compared to other derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this quinazolinone-acetamide derivative?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., aryloxy or pyridylmethoxy substituents) .
  • Reduction steps using agents like iron powder in acidic media to convert nitro intermediates to amines .
  • Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages .
    Example protocol:

React 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one with chloroacetyl chloride.

Perform nucleophilic substitution with furfurylamine under inert conditions.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
SubstitutionK₂CO₃, DMF, 80°C65–7092%
CondensationEDC, DCM, RT50–5595%

Advanced: How can researchers address low yields in the condensation step during synthesis?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent selection : Switch from DCM to THF or DMF to improve solubility of bulky intermediates.
  • Temperature control : Conduct reactions at 0–5°C to minimize byproduct formation .
  • In situ monitoring : Employ TLC or LC-MS to track reaction progress and terminate at optimal conversion.
    Contradictory results in yield optimization (e.g., solvent polarity effects) should be resolved via Design of Experiments (DoE) to identify critical factors .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., furan methylene protons at δ 4.3–4.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced: How can computational methods resolve ambiguities in spectral data interpretation?

Answer:

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts and compare with experimental data to validate tautomeric forms or conformational isomers .
  • Molecular docking : Predict binding modes to explain biological activity discrepancies (e.g., furan interactions with target proteins) .
  • IR frequency simulations : Resolve overlapping carbonyl peaks (e.g., quinazolinone C=O vs. acetamide C=O) using Gaussian software .

Basic: Which in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases due to the quinazolinone core’s ATP-mimetic properties .
  • Antimicrobial screening : Use microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Table 2: Example Bioactivity Data

AssayTargetResult (IC₅₀/µM)Reference
Kinase inhibitionEGFR0.45 ± 0.12
AntibacterialS. aureus12.3 ± 1.5

Advanced: How should researchers resolve contradictions in biological activity across studies?

Answer:
Contradictions may arise from:

  • Purity variations : Validate compound purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO) that alter activity .
  • Assay variability : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays).
  • Cellular context : Compare results across cell lines with/without target receptor overexpression .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Basic: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., furan methyl → ethyl) and assess activity changes .
  • Pharmacophore mapping : Identify critical moieties (e.g., chloro-quinazolinone) via 3D-QSAR models .
  • Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to evaluate tolerance .

Advanced: How can researchers optimize pharmacokinetic properties while retaining activity?

Answer:

  • LogP adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce hydrophobicity and improve solubility .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., furan oxidation) and block them with fluorine substitutions .
  • Pro-drug design : Mask the acetamide group as an ester to enhance oral bioavailability .

Basic: What experimental designs are recommended for pharmacological studies?

Answer:

  • Randomized block designs : Control for batch effects in animal studies (e.g., split-plot designs for dose-response assays) .
  • Blinded evaluations : Ensure objective scoring of therapeutic outcomes (e.g., tumor volume measurements).
  • Positive/Negative controls : Include reference drugs (e.g., gefitinib for EGFR inhibition) and vehicle-only groups .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm binding to intended targets by measuring protein thermal stability shifts .
  • Pull-down assays : Use biotinylated probes to isolate compound-target complexes for LC-MS/MS identification .
  • CRISPR/Cas9 knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.